molecular formula C11H13F2NO2 B567262 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid CAS No. 1346597-49-6

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid

Cat. No.: B567262
CAS No.: 1346597-49-6
M. Wt: 229.227
InChI Key: YGGZLMKMZYHUKA-UHFFFAOYSA-N
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Description

“3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid” is a chemical compound . It is also known as PRL-8-53, a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s .

Safety and Hazards

PRL-8-53 is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED50 for a 50% reduction in motor activity of mice at 160 mg/kg .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid are not fully understood due to limited research. It is known that the benzyl group in the compound could potentially interact with various enzymes and proteins. The nature of these interactions could be influenced by the presence of the methylamino and difluoropropanoic acid groups .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Properties

IUPAC Name

3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-14(8-11(12,13)10(15)16)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZLMKMZYHUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849468
Record name 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-49-6, 56682-60-1
Record name Propanoic acid, 2,2-difluoro-3-[methyl(phenylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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